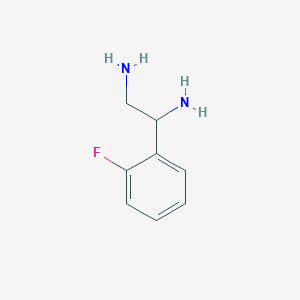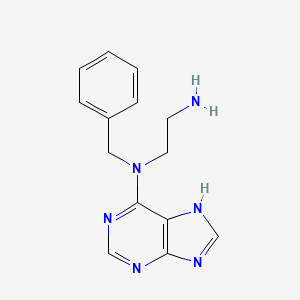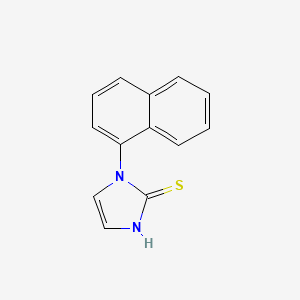![molecular formula C13H17NO4 B12112291 beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- CAS No. 446828-71-3](/img/structure/B12112291.png)
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-: is a synthetic compound derived from beta-alanine, a naturally occurring beta amino acid This compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to the acetyl moiety of beta-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- typically involves the acylation of beta-alanine with 3,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, potentially converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential role in biochemical pathways involving beta-alanine.
- Studied for its effects on enzyme activity and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
beta-Alanine: The parent compound, naturally occurring and involved in various metabolic pathways.
N-Acetyl-beta-alanine: A derivative with an acetyl group attached to beta-alanine.
3,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but lacking the beta-alanine moiety.
Uniqueness:
- The presence of both the beta-alanine and 3,4-dimethylphenoxyacetyl groups in a single molecule provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Propriétés
Numéro CAS |
446828-71-3 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-11(7-10(9)2)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
UMONOTCBYRCBSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NCCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)


![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12112267.png)


![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)



